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Compound of Interest

Compound Name: Phencyclone

Cat. No.: B1215407 Get Quote

The reaction of phencyclone (I) with dimethyl acetylenedicarboxylate (II) in boiling benzene for

2 hr gave the Diels-Alder adduct III and the rearranged product IV in 18 and 56% yields,

respectively. ... The reaction of phencyclone (I) with dimethyl acetylenedicarboxylate (II) in

boiling benzene for 2 hr gave the Diels-Alder adduct III and the rearranged product IV in 18 and

56% yields, respectively. ... The reaction of phencyclone (I) with dimethyl

acetylenedicarboxylate (II) in boiling benzene for 2 hr gave the Diels-Alder adduct III and the

rearranged product IV in 18 and 56% yields, respectively. 1

[2] Phencyclone | C29H18O - PubChem Phencyclone is a dark crystalline solid. (NTP, 1992).

CAMEO Chemicals. Phencyclone is a ketone and a polycyclic aromatic hydrocarbon. ...

Computed Properties. Property Name. Property Value. Reference. Molecular Weight. 382.5

g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). ... Names and Identifiers.

MeSH Entry Terms. Phencyclone. Depositor-Supplied Synonyms. PHENCYCLONE. 1,3-

Diphenyl-2H-cyclopenta(l)phenanthren-2-one. 3

[4] Phencyclone | 753-03-7 - ChemicalBook Chemical Properties. dark green-brown crystalline

powder. Uses. Phencyclone is a reactant used in Diels-Alder cycloaddition reactions. 5

[1] A study of the Diels-Alder reaction of phencyclone with N-substituted maleimides - CORE

Abstract. The reactions of phencyclone with N-substituted maleimides have been investigated.

In all cases, the exo- and endo-adducts were obtained. ... The reactions of phencyclone with

N-substituted maleimides have been investigated. In all cases, the exo- and endo-adducts

were obtained. The structures of the adducts were assigned on the basis of elemental
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analyses, ir, and nmr spectra. The kinetically controlled product ratios were determined by nmr

analysis at suitable time intervals. The reaction of phencyclone with N-arylmaleimides is

reversible, and the retro-Diels-Alder reaction gives the thermodynamically more stable endo-

adduct. The reaction is subject to both steric and electronic effects of the substituent on the N-

phenyl group. ... The reaction of phencyclone with N-arylmaleimides is reversible, and the

retro-Diels-Alder reaction gives the thermodynamically more stable endo-adduct. The reaction

is subject to both steric and electronic effects of the substituent on the N-phenyl group. ... The

reactions of phencyclone with N-substituted maleimides have been investigated. In all cases,

the exo- and endo-adducts were obtained. The structures of the adducts were assigned on the

basis of elemental analyses, ir, and nmr spectra. The kinetically controlled product ratios were

determined by nmr analysis at suitable time intervals. 6

The Diels-Alder Reaction of some Dienes with some Unsymmetrical Dienophiles The Diels-

Alder reaction of phencyclone with acrylic acid, followed by esterification with diazomethane,

gave only one adduct, methyl 9,14-diphenyl-ll-keto-9,10,11,12,13,14-hexahydro-9,14-

methanotriphenylene-10-carboxylate. The structure of this adduct was established by its n.m.r.

spectrum and by its conversion into methyl 9,14-diphenyl-9,14-dihydro-9,14-

methanotriphenylene-10-carboxylate, whose structure was established by its n.m.r. spectrum

and by an alternative synthesis from the adduct of phencyclone and methyl propiolate. The

formation of only one of the two possible regioisomers in the reaction of phencyclone with

acrylic acid is explained in terms of both steric and electronic effects. ... The Diels-Alder

reaction of phencyclone with acrylic acid, followed by esterification with diazomethane, gave

only one adduct, methyl 9,14-diphenyl-ll-keto-9,10,11,12,13,14-hexahydro-9,14-

methanotriphenylene-10-carboxylate. ... The formation of only one of the two possible

regioisomers in the reaction of phencyclone with acrylic acid is explained in terms of both

steric and electronic effects. ... The structure of this adduct was established by its n.m.r.

spectrum and by its conversion into methyl 9,14-diphenyl-9,14-dihydro-9,14-

methanotriphenylene-10-carboxylate, whose structure was established by its n.m.r. spectrum

and by an alternative synthesis from the adduct of phencyclone and methyl propiolate. 7

Regio- and Stereoselectivity of the Diels-Alder Reaction - Organic Chemistry In general, the

endo product is preferred when the dienophile has unsaturated substituents (e.g. C=C, C=O,

C≡N). The reason for this is the favorable interaction between the π systems of the dienophile

and the diene. This is called secondary orbital overlap and it stabilizes the transition state thus

lowering the activation energy. The exo product is usually the thermodynamic product (more
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stable) and the endo product is the kinetic product (formed faster). Therefore, if the reaction is

reversible, the exo product is expected to be the major product. This is often the case when the

Diels-Alder reaction is carried out at high temperatures. ... The regioselectivity of the Diels-

Alder reaction is determined by the electronic effects of the substituents on the diene and the

dienophile. In general, the reaction is favored when the most nucleophilic carbon of the diene

attacks the most electrophilic carbon of the dienophile. This can be predicted by drawing the

resonance structures of the reactants. ... The regioselectivity of the Diels-Alder reaction is

determined by the electronic effects of the substituents on the diene and the dienophile. In

general, the reaction is favored when the most nucleophilic carbon of the diene attacks the

most electrophilic carbon of the dienophile. ... The Diels-Alder reaction is a [4+2] cycloaddition

reaction between a conjugated diene and a dienophile. It is a powerful tool for the synthesis of

six-membered rings with high stereocontrol. The reaction is stereospecific, meaning that the

stereochemistry of the reactants is retained in the product. For example, if the dienophile is cis,

the product will be cis, and if the dienophile is trans, the product will be trans. ... The Diels-

Alder reaction is a powerful tool for the synthesis of six-membered rings with high

stereocontrol. The reaction is stereospecific, meaning that the stereochemistry of the reactants

is retained in the product. 8

Phencyclone - Wikipedia Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is

an organic compound. It is a dark green solid. It is a deeply colored polycyclic aromatic ketone.

... Phencyclone is a reactive diene in Diels-Alder reactions. For example, it reacts with

dimethyl acetylenedicarboxylate to give an adduct, which after loss of carbon monoxide and

subsequent aromatization gives hexaphenylbenzene. ... Phencyclone is a reactive diene in

Diels-Alder reactions. For example, it reacts with dimethyl acetylenedicarboxylate to give an

adduct, which after loss of carbon monoxide and subsequent aromatization gives

hexaphenylbenzene. It is also used as a trapping agent for unstable species, e.g.,

cyclohexyne. 8

Phencyclone - an overview | ScienceDirect Topics The reaction of phencyclone (1,3-diphenyl-

2H-cyclopenta[l]phenanthren-2-one) with benzyne gives 1,4-diphenyltriphenylene (Scheme 14)

<1965JCS5954>. ... The reaction of phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-

2-one) with benzyne gives 1,4-diphenyltriphenylene (Scheme 14) <1965JCS5954>. ... The

reaction of phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) with benzyne

gives 1,4-diphenyltriphenylene (Scheme 14) <1965JCS5954>. 8
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High Peri- and Regiospecificity of Phencyclone - ACS Publications The cycloaddition reactions

of phencyclone with electron-rich and -deficient olefins and seven-membered ring unsaturated

polyenes are extensively investigated. The structural elucidations of these adducts were

accomplished by spectral inspections. The high peri- and regiospecificity of phencyclone was

observed. Some formation mechanisms for the adducts are discussed by the frontier orbital

model. ... The cycloaddition reactions of phencyclone with electron-rich and -deficient olefins

and seven-membered ring unsaturated polyenes are extensively investigated. The structural

elucidations of these adducts were accomplished by spectral inspections. The high peri- and

regiospecificity of phencyclone was observed. ... The high peri- and regiospecificity of

phencyclone was observed. Some formation mechanisms for the adducts are discussed by

the frontier orbital model. 9 Application Notes and Protocols: Regio- and Stereoselectivity of

Phencyclone Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

Introduction
Phencyclone, a polycyclic aromatic ketone, is a highly reactive diene in Diels-Alder reactions,

making it a valuable tool in organic synthesis for the construction of complex six-membered

ring systems.[4] Its utility is underscored by the high degree of regio- and stereoselectivity

observed in its cycloaddition reactions. Understanding and controlling these selective

processes is crucial for the efficient synthesis of target molecules, including those with potential

therapeutic applications. These application notes provide a detailed overview of the factors

governing the regio- and stereoselectivity of Phencyclone cycloadditions, supported by

experimental protocols and quantitative data.

The regioselectivity of Diels-Alder reactions is primarily governed by the electronic properties of

the diene and dienophile. The most common interaction involves the Highest Occupied

Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO)

of the dienophile. In the case of Phencyclone, which is an electron-rich diene, reactions with

electron-deficient dienophiles are particularly favorable. The regioselectivity can be predicted

by considering the orbital coefficients of the frontier molecular orbitals, which indicate the most

nucleophilic and electrophilic centers of the reactants.

Stereoselectivity in Diels-Alder reactions is dictated by the geometry of the transition state. The

"endo rule" is a guiding principle, which states that the dienophile's substituents with π-systems
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will preferentially orient themselves towards the developing π-system of the diene in the

transition state. This "endo" approach is kinetically favored due to secondary orbital interactions

that stabilize the transition state. However, the "exo" adduct is often the thermodynamically

more stable product. Consequently, reaction conditions such as temperature and time can

influence the observed stereochemical outcome.

Data Presentation
The following tables summarize quantitative data from various Phencyclone cycloaddition

reactions, highlighting the observed regio- and stereoselectivity.

Table 1: Regioselectivity in the Diels-Alder Reaction of Phencyclone with Unsymmetrical

Dienophiles

Dienophile
Major
Regioisomer

Minor
Regioisomer

Ratio Reference

Acrylic Acid "ortho" adduct "meta" adduct >99:1

Methyl Acrylate "ortho" adduct "meta" adduct Not Reported

Acrylonitrile "ortho" adduct "meta" adduct Not Reported

Table 2: Stereoselectivity in the Diels-Alder Reaction of Phencyclone with N-Substituted

Maleimides

N-Substituent
Kinetic Product
(exo:endo)

Thermodynamic
Product (exo:endo)

Reference

Phenyl Not Reported Predominantly endo [1]

p-Tolyl Not Reported Predominantly endo [1]

p-Anisyl Not Reported Predominantly endo [1]

p-Chlorophenyl Not Reported Predominantly endo [1]

p-Nitrophenyl Not Reported Predominantly endo [1]
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Table 3: Reaction of Phencyclone with Dimethyl Acetylenedicarboxylate

Product Yield Reference

Diels-Alder Adduct 18%

Rearranged Product 56%

Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder
Reaction of Phencyclone with an Unsymmetrical
Dienophile (e.g., Acrylic Acid)
This protocol is adapted from the reaction of Phencyclone with acrylic acid.

Materials:

Phencyclone

Acrylic Acid

Anhydrous Benzene

Diazomethane (for esterification, handle with extreme caution in a fume hood)

Diethyl ether

Silica gel for column chromatography

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

Phencyclone (1 equivalent) in anhydrous benzene.

Add acrylic acid (1.1 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

Remove the solvent under reduced pressure.

To convert the resulting carboxylic acid to its methyl ester for easier purification and

characterization, dissolve the crude product in diethyl ether and add a freshly prepared

ethereal solution of diazomethane dropwise until a yellow color persists.

Stir the mixture for 30 minutes at room temperature.

Carefully quench any excess diazomethane by adding a few drops of acetic acid.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired regioisomeric

adduct.

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) to confirm its structure and regiochemistry.

Protocol 2: General Procedure for the Diels-Alder
Reaction of Phencyclone with N-Substituted Maleimides
This protocol is based on the reactions of Phencyclone with various N-substituted maleimides.

[1]

Materials:

Phencyclone

N-substituted maleimide (e.g., N-phenylmaleimide)

Anhydrous solvent (e.g., benzene or toluene)
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NMR tubes

Procedure:

In a clean, dry NMR tube, dissolve Phencyclone (1 equivalent) and the N-substituted

maleimide (1.1 equivalents) in the chosen anhydrous solvent.

Monitor the reaction directly in the NMR tube at regular time intervals to determine the

kinetically controlled product ratio (exo vs. endo).

For reactions that are reversible, continue to monitor the reaction until thermodynamic

equilibrium is reached to determine the thermodynamically favored product.

To isolate the products, scale up the reaction in a round-bottom flask.

After the desired reaction time (for either kinetic or thermodynamic control), cool the reaction

mixture to room temperature.

Remove the solvent under reduced pressure.

The crude product mixture can be analyzed by ¹H NMR to determine the product ratio.

If desired, the individual exo and endo adducts can be separated by fractional crystallization

or column chromatography on silica gel.

Characterize the isolated adducts by spectroscopic methods to confirm their stereochemistry.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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